molecular formula C13H18O3 B13665301 5-(2-Methoxy-5-methylphenyl)pentanoic Acid

5-(2-Methoxy-5-methylphenyl)pentanoic Acid

Cat. No.: B13665301
M. Wt: 222.28 g/mol
InChI Key: SNDWUIOWRRCAHZ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C13H18O3 It is a derivative of pentanoic acid, featuring a methoxy and methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)pentanoic Acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzene with pentanoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but differs in the overall structure.

    Pentanoic Acid: The parent compound without the methoxy and methyl substitutions.

    2-Methylphenylpentanoic Acid: Similar structure but lacks the methoxy group.

Uniqueness

5-(2-Methoxy-5-methylphenyl)pentanoic Acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(2-methoxy-5-methylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-10-7-8-12(16-2)11(9-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

SNDWUIOWRRCAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCCCC(=O)O

Origin of Product

United States

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